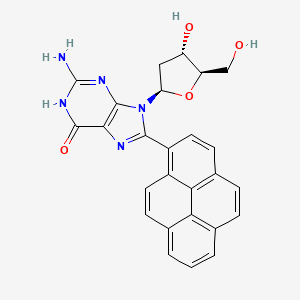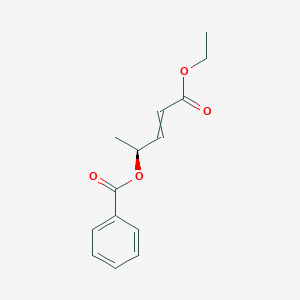
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is an organic compound with a complex structure that includes both ester and enone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate typically involves the esterification of 5-ethoxy-5-oxopent-3-en-2-ol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-5-Methoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Propoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Butoxy-5-oxopent-3-en-2-yl benzoate
Uniqueness
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is unique due to its specific ethoxy group, which can influence its reactivity and physical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can affect its solubility, boiling point, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
Eigenschaften
CAS-Nummer |
406672-87-5 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
[(2S)-5-ethoxy-5-oxopent-3-en-2-yl] benzoate |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)10-9-11(2)18-14(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
FWCRWMXFEBUHAX-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C=C[C@H](C)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C=CC(C)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
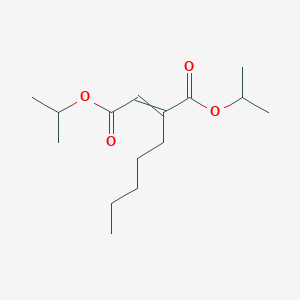
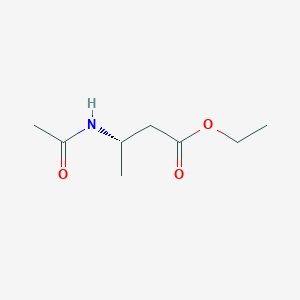
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

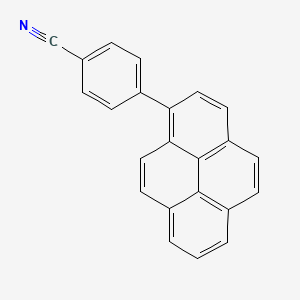
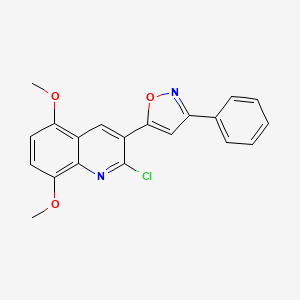
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
